molecular formula CoCrH7NiO7 B15170678 Chromium(3+);cobalt(2+);nickel(2+);heptahydroxide CAS No. 919285-66-8

Chromium(3+);cobalt(2+);nickel(2+);heptahydroxide

Cat. No.: B15170678
CAS No.: 919285-66-8
M. Wt: 288.67 g/mol
InChI Key: OAIAFEXPCJPQGU-UHFFFAOYSA-G
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Description

Chromium(3+); cobalt(2+); nickel(2+); heptahydroxide is a mixed transition metal hydroxide (MTH) with a layered structure, likely resembling a layered double hydroxide (LDH) or a polynuclear coordination compound. The combination of Cr³⁺, Co²⁺, and Ni²⁺ in a hydroxide matrix leverages their distinct ionic radii (Cr³⁺: 0.615 Å, Co²⁺: 0.72 Å, Ni²⁺: 0.69 Å) , enabling synergistic effects in catalysis, adsorption, and electrochemical applications.

Properties

CAS No.

919285-66-8

Molecular Formula

CoCrH7NiO7

Molecular Weight

288.67 g/mol

IUPAC Name

chromium(3+);cobalt(2+);nickel(2+);heptahydroxide

InChI

InChI=1S/Co.Cr.Ni.7H2O/h;;;7*1H2/q+2;+3;+2;;;;;;;/p-7

InChI Key

OAIAFEXPCJPQGU-UHFFFAOYSA-G

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Cr+3].[Co+2].[Ni+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chromium(3+);cobalt(2+);nickel(2+);heptahydroxide typically involves the co-precipitation method. This process includes dissolving chromium(III) nitrate, cobalt(II) nitrate, and nickel(II) nitrate in water, followed by the addition of a base such as sodium hydroxide to precipitate the hydroxides. The reaction is carried out under controlled pH and temperature conditions to ensure the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar co-precipitation techniques but on a larger scale. The process includes the use of automated systems to control the addition of reagents and maintain optimal reaction conditions. The precipitated product is then filtered, washed, and dried to obtain the final compound .

Chemical Reactions Analysis

Chromium(III) Hydroxide

  • Forms via precipitation of Cr³⁺ ions with hydroxide sources (e.g., NaOH, NH₃):

    Cr3++3OHCr(OH)3[9]\text{Cr}^{3+} + 3\text{OH}^- \rightarrow \text{Cr(OH)}_3 \downarrow \quad[9]
  • Amphoteric: Dissolves in excess OH⁻ to form [Cr(OH)6]3[\text{Cr(OH)}_6]^{3-} or reacts with acids to regenerate Cr³⁺ .

Cobalt(II) Hydroxide

  • Precipitates as rose-red Co(OH)2\text{Co(OH)}_2:

    Co2++2OHCo(OH)2[5]\text{Co}^{2+} + 2\text{OH}^- \rightarrow \text{Co(OH)}_2 \downarrow \quad[5]
  • Oxidizes in air to brown Co(OH)3\text{Co(OH)}_3 .

Nickel(II) Hydroxide

  • Forms green Ni(OH)2\text{Ni(OH)}_2:

    Ni2++2OHNi(OH)2[9]\text{Ni}^{2+} + 2\text{OH}^- \rightarrow \text{Ni(OH)}_2 \downarrow \quad[9]
  • Resists oxidation compared to cobalt .

(a) Acid-Base Reactions

Metal HydroxideReaction with AcidReaction with Excess OH⁻
Cr(OH)3\text{Cr(OH)}_3Cr(OH)3+3H+Cr3++3H2O\text{Cr(OH)}_3 + 3\text{H}^+ \rightarrow \text{Cr}^{3+} + 3\text{H}_2\text{O} Cr(OH)3+3OH[Cr(OH)6]3\text{Cr(OH)}_3 + 3\text{OH}^- \rightarrow [\text{Cr(OH)}_6]^{3-}
Co(OH)2\text{Co(OH)}_2Co(OH)2+2H+Co2++2H2O\text{Co(OH)}_2 + 2\text{H}^+ \rightarrow \text{Co}^{2+} + 2\text{H}_2\text{O} Insoluble in excess OH⁻
Ni(OH)2\text{Ni(OH)}_2Ni(OH)2+2H+Ni2++2H2O\text{Ni(OH)}_2 + 2\text{H}^+ \rightarrow \text{Ni}^{2+} + 2\text{H}_2\text{O} Forms ammine complexes with NH₃

(b) Ligand Exchange and Complexation

  • Chromium(III) : Forms stable octahedral complexes (e.g., [Cr(NH3)6]3+[\text{Cr(NH}_3)_6]^{3+}) .

  • Cobalt(II) : Reacts with thiocyanate to form blue [Co(NCS)4]2[\text{Co(NCS)}_4]^{2-} .

  • Nickel(II) : Precipitates with carbonate but forms soluble ammine complexes .

(c) Redox Behavior

  • Co(OH)2\text{Co(OH)}_2 oxidizes to Co(OH)3\text{Co(OH)}_3 in air .

  • Cr(OH)3\text{Cr(OH)}_3 resists oxidation but can be reduced to Cr2+\text{Cr}^{2+} under acidic conditions .

(a) Synergistic and Antagonistic Effects

  • Cr³⁺ and Co²⁺ : Low Cr³⁺ concentrations (200 µM) reduce Co²⁺-induced genotoxicity (antagonism), while high Cr³⁺ (1000 µM) exacerbates it (synergism) .

  • Ni²⁺ and Co²⁺ : Co-precipitation alters crystal growth in hydroxyapatite, increasing crystallinity and reducing lattice parameter c .

(b) Speciation in Solution

Metal IonPredominant Species (pH 7)
Cr³⁺CrOOH\text{CrOOH} (50% as solid), [Cr(NH3)2(OH)2]+[\text{Cr(NH}_3)_2(\text{OH})_2]^+
Co²⁺Co(NH3)Cl2+\text{Co(NH}_3)\text{Cl}_2^+ or Co3O4\text{Co}_3\text{O}_4 nanoparticles
Ni²⁺Ni(OH)2\text{Ni(OH)}_2 nanoparticles

Thermodynamic and Stability Data

ParameterCr³⁺ ComplexCo²⁺ Complex
Stability Constant (KstaK_{\text{sta}})1.125×10141.125 \times 10^{14} L·mol⁻¹ 5.967×1085.967 \times 10^8 L·mol⁻¹
ΔH (kJ/mol)-58.2 (exothermic) -42.7 (exothermic)
ΔS (J/mol·K)+120.3 +89.6

Scientific Research Applications

Chromium(3+);cobalt(2+);nickel(2+);heptahydroxide has several scientific research applications:

Mechanism of Action

The mechanism by which chromium(3+);cobalt(2+);nickel(2+);heptahydroxide exerts its effects involves the interaction of the metal ions with various molecular targets. The compound can participate in redox reactions, where it either donates or accepts electrons, thereby influencing the activity of enzymes or other proteins. The hydroxide ions can also play a role in stabilizing the metal ions and facilitating their interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Layered Double Hydroxides (LDHs)

Co-Cr LDHs (e.g., α-Co(OH)₂ and β-Co(OH)₂) exhibit basal spacings of 7.2–8.1 Å, depending on intercalated anions (e.g., stearate or carbonate) . In contrast, amorphous Cr(OH)₃ lacks a layered structure, resulting in lower surface area (20–50 m²/g vs. 80–120 m²/g for LDHs) and reduced ion-exchange capacity. The inclusion of Ni²⁺ in the hydroxide matrix enhances redox activity due to Ni²⁺/Ni³⁺ transitions, which are absent in Co-Cr LDHs .

Monometallic Hydroxides

  • Co(OH)₂ : Exists in α (hydrothermal) and β (brucite-like) phases. β-Co(OH)₂ has a hexagonal structure (a = 3.17 Å, c = 4.64 Å) and higher thermal stability (>200°C) compared to α-Co(OH)₂, which decomposes at 150°C .
  • Ni(OH)₂ : Displays similar polymorphism (α and β phases). β-Ni(OH)₂ is a semiconductor with a bandgap of 3.5 eV, while α-Ni(OH)₂ exhibits pseudocapacitive behavior (specific capacitance: 750 F/g) .

Mixed Metal Hexahydroxides

For example, zinc-cobalt-nickel hexahydroxide (CAS 161369-43-3) shares structural similarities but substitutes Cr³⁺ with Zn²⁺. Zinc’s smaller ionic radius (0.74 Å) reduces lattice strain, enhancing electrochemical stability . Magnesium-cadmium-cobalt hexahydroxide (Mg-Cd-Co-OH) prioritizes Cd²⁺’s adsorption affinity (e.g., for Cd²⁺ > Cu²⁺ > Ni²⁺ in yeast studies ), whereas Cr³⁺-Co²⁺-Ni²⁺ systems favor catalytic oxidation due to Cr³⁺’s oxidative stability .

Data Tables

Table 2: Adsorption Capacities of Metal Ions

Compound Adsorption Capacity (mg/g) Target Ion Conditions (pH, T)
Cr³⁺-Co²⁺-Ni²⁺ Hydroxide 120 ± 5 (estimated) Cd²⁺ pH 7, 25°C
Yeast (Candida sp.) 17.23 (Cd²⁺), 10.57 (Cu²⁺) Cd²⁺, Cu²⁺ pH 6, 30°C
Zn-Co-Ni Hexahydroxide 95 ± 3 Pb²⁺ pH 5, 25°C

Sources:

Biological Activity

Chromium, cobalt, and nickel are transition metals that play significant roles in various biological processes but can also exhibit toxic effects. This article explores the biological activity of the compound "Chromium(3+); Cobalt(2+); Nickel(2+); Heptahydroxide," focusing on its cytotoxicity, mechanisms of action, and implications for human health.

Overview of the Compound

The compound consists of three metal ions: chromium (Cr), cobalt (Co), and nickel (Ni), each in a +2 or +3 oxidation state, combined with seven hydroxide ions. These metals are commonly found in various industrial applications, including orthopedic implants and dental alloys. Their biological activity is influenced by their oxidation states, solubility, and interaction with biological systems.

1. Cytotoxic Effects

Research indicates that these metal ions can induce cytotoxic effects in various cell types, particularly hepatocytes and macrophages. A study assessing the cytotoxicity of these metals found the following IC50 values for human hepatocytes:

  • Cobalt (Co): 940 µM
  • Chromium (Cr): 2 µM
  • Nickel (Ni): 1380 µM

This data suggests that chromium is significantly more toxic than cobalt and nickel at comparable concentrations .

2. Oxidative Stress Induction

Exposure to chromium and cobalt has been shown to increase reactive oxygen species (ROS) production in macrophages. In vitro studies demonstrated a dose-dependent increase in ROS levels when cells were treated with metal ions at concentrations as low as 100 µM . This oxidative stress can lead to protein carbonylation, indicating damage to cellular proteins .

3. Metabolic Disruption

Metabolomic analyses have revealed that exposure to these metals disrupts key metabolic pathways. For instance, tryptophan metabolism and lipid metabolism were significantly affected by low concentrations of these metals . The accumulation of specific metabolites, such as phenylacetylglycine, was observed, suggesting phospholipidosis—a condition characterized by abnormal accumulation of phospholipids within cells.

Skin Interaction and Sensitization

Nickel, cobalt, and chromium are well-known skin sensitizers. Studies have demonstrated that these metals can permeate human skin, with cobalt and chromium penetrating the epidermis more extensively than nickel . The retention of these metals in the skin can lead to allergic reactions and dermatitis.

Table 1: Retention of Metals in Skin

MetalRetention TimeAmount Retained (µmol/cm²)
Nickel2 hours0.07
Cobalt2 hours0.07
Chromium2 hours0.07
Nickel8 hours0.16
Cobalt8 hours0.13
Chromium8 hours0.27

Clinical Implications

The release of metal ions from orthopedic implants has raised concerns regarding long-term exposure to chromium, cobalt, and nickel. Elevated serum levels of these metals have been documented in patients with metal-on-metal hip implants . The potential for systemic toxicity due to chronic exposure necessitates ongoing monitoring of patients with such implants.

Case Studies

  • Orthopedic Patients:
    A longitudinal study found significant increases in serum cobalt and chromium levels in patients with metal-on-metal hip replacements compared to control groups without implants . These findings highlight the need for regular follow-up to assess potential toxic effects.
  • Allergic Reactions:
    Clinical cases have reported dermatitis linked to exposure to nickel and chromium from jewelry and cosmetics, underscoring their role as common allergens .

Q & A

Q. What synthesis methods are most effective for producing phase-pure chromium-cobalt-nickel heptahydroxide?

Methodological Answer: Hydrothermal synthesis is widely used for mixed-metal hydroxides. Key steps include:

Dissolve stoichiometric ratios of metal precursors (e.g., Co(NO₃)₂·6H₂O, CrCl₃, NiCl₂) in a solvent system (e.g., ethylene glycol/water) to ensure homogeneous ion distribution .

Adjust pH to 9–11 using NH₃·H₂O or NaOH to precipitate hydroxide phases.

Heat at 120–180°C for 12–24 hours under autogenous pressure.

Characterize phase purity via XRD (e.g., comparing peaks to JCPDS standards) and confirm elemental ratios via EDS .

Q. How can researchers characterize the structural stability of this compound under varying thermal conditions?

Methodological Answer: Use thermogravimetric analysis (TGA) coupled with in-situ XRD:

Heat the sample from 25°C to 800°C at 5°C/min in an inert atmosphere.

Identify decomposition stages (e.g., hydroxide → oxide transitions) via mass loss curves.

Correlate structural changes with XRD patterns collected at intervals (e.g., every 100°C) .

Key Finding:

  • Dehydration typically occurs between 200–300°C, followed by metal oxide formation above 500°C .

Advanced Research Questions

Q. How do electronic interactions between Cr³⁺, Co²⁺, and Ni²⁺ ions influence catalytic activity in oxygen evolution reactions (OER)?

Methodological Answer:

Perform X-ray photoelectron spectroscopy (XPS) to determine oxidation states and electron density distribution.

  • Example: Co²⁺ 2p₃/₂ peaks at ~780.5 eV; Ni²⁺ 2p₃/₂ at ~855.5 eV .

Use DFT simulations to model charge transfer pathways and active sites.

Validate via electrochemical measurements (e.g., Tafel slopes, overpotential) in 1 M KOH .

Q. How can researchers resolve discrepancies in reported bandgap values for this material?

Methodological Answer:

Compare experimental methods:

  • UV-Vis DRS (Diffuse Reflectance Spectroscopy): Indirect bandgap ~1.8–2.2 eV .
  • DFT calculations: Often overestimate by 0.3–0.5 eV due to exchange-correlation errors .

Standardize sample preparation (e.g., annealing conditions, particle size) to minimize structural defects .

Critical Analysis:

  • Contradictions arise from variations in crystallinity and surface hydroxylation. Cross-validate using multiple techniques (e.g., UV-Vis, photoluminescence) .

Q. What strategies mitigate cation leaching during electrochemical cycling in aqueous environments?

Methodological Answer:

Use atomic layer deposition (ALD) to apply a protective oxide coating (e.g., Al₂O₃).

Monitor leaching via ICP-MS after cyclic voltammetry (CV) testing.

Optimize synthesis to enhance crystallinity, reducing amorphous regions prone to dissolution .

Q. How to design experiments for studying synergistic effects in ternary metal hydroxides?

  • Control Variables: Systematically vary one metal ratio while fixing others (e.g., Cr:Co:Ni = 1:1:1 vs. 2:1:1).
  • Characterization Hierarchy: Prioritize XRD for structural analysis, XPS for surface chemistry, and TEM for morphology .
  • Statistical Validation: Use ANOVA to confirm significance of observed trends .

Q. What computational tools are recommended for modeling electronic properties?

  • Software: VASP or Gaussian for DFT; Materials Project database for reference crystallographic data.
  • Key Parameters: Include Hubbard U corrections for transition metals to account for strong electron correlations .

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